Cas no 1808068-80-5 ((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)

(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine structure
1808068-80-5 structure
商品名:(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine
CAS番号:1808068-80-5
MF:C9H9F2N
メガワット:169.171269178391
CID:5699399
PubChem ID:91654509

(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • AKOS026742952
    • CHEMBL4563982
    • (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine
    • rel-(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine
    • 1643413-85-7
    • rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
    • EN300-197004
    • 1808068-80-5
    • EN300-253005
    • インチ: 1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8-/m1/s1
    • InChIKey: FPGVHAXCODNNAI-SVGQVSJJSA-N
    • ほほえんだ: FC1C=CC=C(C=1[C@@H]1C[C@H]1N)F

計算された属性

  • せいみつぶんしりょう: 169.07030562g/mol
  • どういたいしつりょう: 169.07030562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 26Ų

(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-197004-10.0g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
10g
$3315.0 2023-06-01
Enamine
EN300-197004-0.1g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
0.1g
$678.0 2023-09-16
Enamine
EN300-197004-0.05g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
0.05g
$647.0 2023-09-16
Enamine
EN300-197004-2.5g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
2.5g
$1509.0 2023-09-16
Enamine
EN300-197004-5g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
5g
$2235.0 2023-09-16
Enamine
EN300-197004-5.0g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
5g
$2235.0 2023-06-01
Enamine
EN300-197004-10g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
10g
$3315.0 2023-09-16
Enamine
EN300-197004-0.25g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
0.25g
$708.0 2023-09-16
Enamine
EN300-197004-1.0g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
1g
$770.0 2023-06-01
Enamine
EN300-197004-0.5g
(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine
1808068-80-5
0.5g
$739.0 2023-09-16

(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine 関連文献

(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amineに関する追加情報

Introduction to (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine and Its Significance in Modern Chemical Biology

Compound with the CAS number 1808068-80-5 is a highly intriguing molecule in the realm of chemical biology, particularly known for its structural and functional properties. The compound, formally identified as (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine, represents a sophisticated blend of structural features that make it a valuable candidate for various biochemical applications. This introduction aims to delve into the unique characteristics of this compound, its potential applications, and how it aligns with the latest advancements in the field.

The molecular structure of (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine is characterized by a cyclopropane ring substituted with an amine group at one position and a 2,6-difluorophenyl group at another. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its biological activity. The cyclopropane ring is known for its rigidity, which can significantly influence the conformation and reactivity of attached functional groups. In contrast, the 2,6-difluorophenyl moiety introduces electron-withdrawing effects and spatial constraints that can modulate the molecule's interactions with biological targets.

In recent years, there has been a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine make it an excellent candidate for this purpose. The rigid cyclopropane ring can serve as a scaffold to mimic specific binding pockets in proteins, while the fluorine atoms can enhance binding affinity through halogen bonding interactions. Such properties have been exploited in the design of novel inhibitors targeting various disease-related proteins.

One of the most compelling aspects of this compound is its potential in drug discovery. The combination of structural rigidity and electronic modulation provided by the cyclopropane and difluorophenyl groups allows for precise tuning of biological activity. This has led to several studies exploring its efficacy as a lead compound for therapeutic intervention. For instance, researchers have investigated its potential as an inhibitor of enzymes involved in cancer pathways. The amine group at the cyclopropane ring can form hydrogen bonds with key residues in the enzyme active site, while the fluorine atoms can engage in halogen bonding with other critical amino acid side chains.

The use of computational methods has been instrumental in understanding the binding mode and optimizing the properties of (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine. Molecular docking studies have revealed that this compound can effectively bind to target proteins with high affinity. Furthermore, computational simulations have helped identify key interactions that contribute to its biological activity. These insights have guided medicinal chemists in designing derivatives with enhanced potency and selectivity.

Another area where this compound has shown promise is in the development of probes for biochemical assays. The unique structural features make it an excellent tool for studying protein-ligand interactions in vitro. By labeling this compound with fluorescent tags or other reporter groups, researchers can monitor binding events in real-time using advanced imaging techniques. This has opened up new avenues for investigating signaling pathways and understanding disease mechanisms at a molecular level.

The synthesis of (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine presents both challenges and opportunities for synthetic chemists. The synthesis requires careful control over stereochemistry to ensure the correct configuration at both stereocenters. Advances in asymmetric synthesis have made it possible to produce this compound in high enantiomeric purity using catalytic methods or chiral auxiliaries. These synthetic strategies not only improve yield but also enhance scalability for potential pharmaceutical applications.

In conclusion, (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine (CAS no 1808068-80-5) is a multifaceted molecule with significant potential in chemical biology and drug discovery. Its unique structural features enable it to modulate protein-protein interactions and serve as a lead compound for therapeutic development. With ongoing research exploring its applications in various disease models and advancements in synthetic methodologies, this compound is poised to play a crucial role in future biomedical research.

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